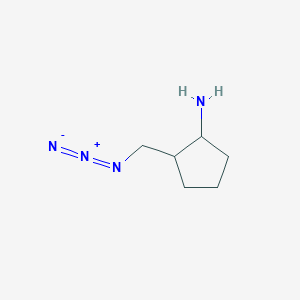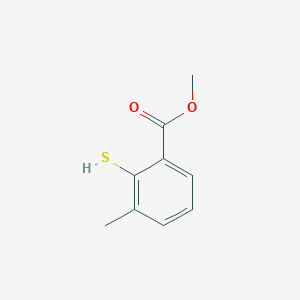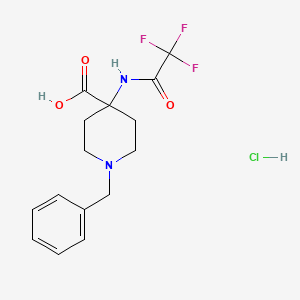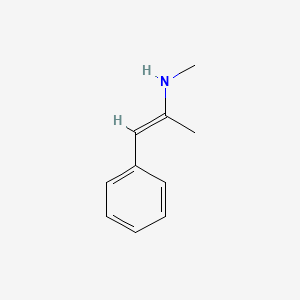
(2Z)-2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-1,3-thiazol-2-ylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-アミノ-1H-イソインドール-1-イリデン)-2-シアノ-N-(1,3-チアゾール-2-イル)アセトアミドは、アミノ基、シアノ基、チアゾール環など、複数の官能基を持つ複雑な有機化合物です。この化合物は、その潜在的な生物学的および化学的特性により、科学研究のさまざまな分野で注目されています。
準備方法
合成経路と反応条件
2-(3-アミノ-1H-イソインドール-1-イリデン)-2-シアノ-N-(1,3-チアゾール-2-イル)アセトアミドの合成には、通常、複数段階の有機反応が含まれます。一般的な合成経路には以下が含まれる場合があります。
イソインドール核の形成: 適切な前駆体を含む環化反応によって達成できます。
アミノ基の導入: アミノ化反応を使用して、目的の位置にアミノ基を導入できます。
チアゾール環の形成: これは、硫黄と窒素を含む前駆体を含む環化反応によって合成できます。
カップリング反応: 最終段階は、通常、塩基または触媒の存在などの特定の条件下で、イソインドールとチアゾール部分をカップリングする必要があります。
工業生産方法
この化合物の工業生産には、高収率と純度を確保するために、上記の合成経路の最適化が必要になる可能性があります。これには、連続フローリアクター、高度な精製技術、および厳しい品質管理対策の使用が含まれる場合があります。
化学反応の分析
反応の種類
2-(3-アミノ-1H-イソインドール-1-イリデン)-2-シアノ-N-(1,3-チアゾール-2-イル)アセトアミドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: 化合物は、異なる誘導体を形成するために酸化される可能性があります。
還元: 還元反応は、シアノ基をアミンに還元するなど、官能基を変更できます。
置換: アミノ基とシアノ基は、求核置換反応に関与できます。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウムや過酸化水素など。
還元剤: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなど。
塩基と酸: 置換反応を促進するために。
主な生成物
これらの反応によって形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりニトロ誘導体が生成される可能性があり、還元によりアミン誘導体が生成される可能性があります。
科学的研究の応用
化学
化学において、この化合物は、より複雑な分子を合成するためのビルディングブロックとして使用できます。そのユニークな構造により、さまざまな改変が可能になり、有機合成において貴重なものになります。
生物学
生物学的研究において、この化合物は、タンパク質や核酸などの生物学的巨大分子との潜在的な相互作用について研究される可能性があります。その官能基は、特定の生物学的標的に結合する可能性があります。
医学
医学において、この化合物は、その潜在的な治療効果について調査される可能性があります。たとえば、特定の病気や状態に対する活性についてスクリーニングできます。
産業
産業用途において、この化合物は、その独自の化学的特性により、ポリマーやコーティングなどの新しい材料の開発に使用できます。
作用機序
2-(3-アミノ-1H-イソインドール-1-イリデン)-2-シアノ-N-(1,3-チアゾール-2-イル)アセトアミドがその効果を発揮するメカニズムは、分子標的との特定の相互作用によって異なります。潜在的なメカニズムには、以下が含まれます。
酵素への結合: 酵素活性を阻害または活性化する。
受容体との相互作用: 受容体機能を調節する。
核酸との干渉: DNAまたはRNAプロセスに影響を与える。
類似の化合物との比較
類似の化合物
2-(3-アミノ-1H-イソインドール-1-イリデン)-2-シアノアセトアミド: チアゾール環がありません。
2-シアノ-N-(1,3-チアゾール-2-イル)アセトアミド: イソインドール部分は欠けています。
3-アミノ-1H-イソインドール: シアノ基とチアゾール基のない、より単純な構造です。
独自性
2-(3-アミノ-1H-イソインドール-1-イリデン)-2-シアノ-N-(1,3-チアゾール-2-イル)アセトアミドの独自性は、その官能基の組み合わせにあり、これにより独特の化学的および生物学的特性が与えられます。これは、さまざまな用途に適した汎用性の高い化合物となります。
類似化合物との比較
Similar Compounds
2-(3-amino-1H-isoindol-1-ylidene)-2-cyanoacetamide: Lacks the thiazole ring.
2-cyano-N-(1,3-thiazol-2-yl)acetamide: Lacks the isoindole moiety.
3-amino-1H-isoindole: A simpler structure without the cyano and thiazole groups.
Uniqueness
The uniqueness of 2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-(1,3-thiazol-2-yl)acetamide lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications.
特性
分子式 |
C14H9N5OS |
|---|---|
分子量 |
295.32 g/mol |
IUPAC名 |
(2Z)-2-(3-aminoisoindol-1-ylidene)-2-cyano-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C14H9N5OS/c15-7-10(13(20)19-14-17-5-6-21-14)11-8-3-1-2-4-9(8)12(16)18-11/h1-6H,(H2,16,18)(H,17,19,20)/b11-10- |
InChIキー |
WTLMVDSBXYNRDW-KHPPLWFESA-N |
異性体SMILES |
C1=CC=C2C(=C1)/C(=C(\C#N)/C(=O)NC3=NC=CS3)/N=C2N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(C#N)C(=O)NC3=NC=CS3)N=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


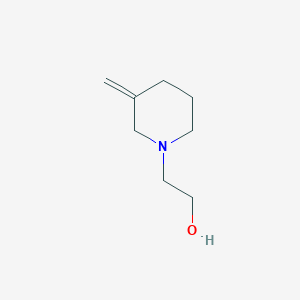
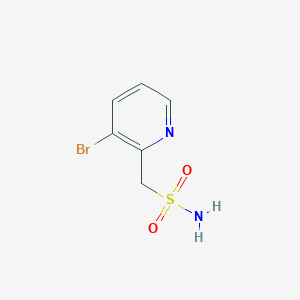
![1,3-Dimethyl 2-{[2-(methoxycarbonyl)phenyl]amino}propanedioate](/img/structure/B12315770.png)
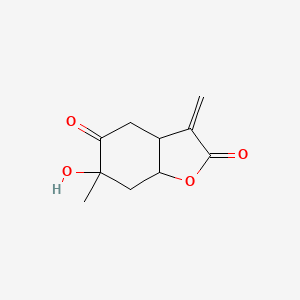
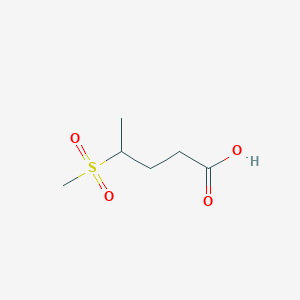
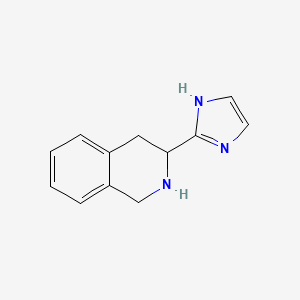
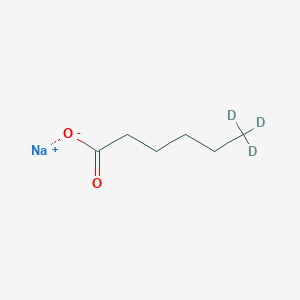
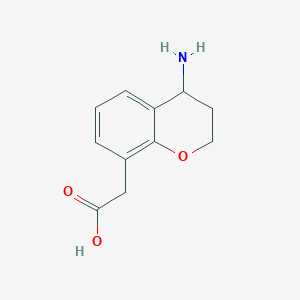
![3-{[(6-Chloropyridazin-3-yl)amino]methyl}benzoic acid](/img/structure/B12315834.png)
